Unmatched [1,5]-Hydride Shift Reactivity of Pyrrolidine Ring
In a direct comparative study, 2-(pyrrolidin-1-yl)benzaldehyde, 2-(piperidin-1-yl)benzaldehyde, and 2-morpholinobenzaldehyde were all evaluated in the same Brønsted acid-catalyzed redox-neutral cascade reaction with 2-arylpyrroles. While all three substrates underwent cyclization to 1,2-pyrrole-annulated benzazepines, the pyrrolidine substrate exhibited the most efficient hydride donor capacity due to the optimal alignment of the nitrogen lone pair with the C–H bond undergoing [1,5]-hydride shift. The morpholino analog, in contrast, showed attenuated reactivity attributable to the electron-withdrawing inductive effect of the ring oxygen, requiring more forcing conditions to achieve comparable conversion [1]. This head-to-head comparison under identical catalytic conditions (p-TsOH·H₂O, toluene, reflux) establishes that the pyrrolidine ring is not interchangeable with other saturated N-heterocycles when optimal [1,5]-hydride transfer efficiency is required.
| Evidence Dimension | Hydride donor efficiency in redox-neutral cascade cyclization with 2-arylpyrroles |
|---|---|
| Target Compound Data | 2-(Pyrrolidin-1-yl)benzaldehydes participate efficiently in Brønsted acid-catalyzed [1,5]-hydride shift/cyclization to afford benzazepine products under standard conditions (p-TsOH·H₂O, toluene, reflux). |
| Comparator Or Baseline | 2-(Piperidin-1-yl)benzaldehyde and 2-morpholinobenzaldehyde: both structurally analogous substrates evaluated in the same paper. The morpholino variant required more forcing conditions due to the electron-withdrawing oxygen atom in the morpholine ring attenuating the hydride donor ability. |
| Quantified Difference | Qualitative rank order of hydride donor efficiency: pyrrolidine > piperidine > morpholine (based on required reaction conditions and conversion). |
| Conditions | Brønsted acid-catalyzed redox-neutral domino reaction; p-TsOH·H₂O, toluene, reflux; substrates: 2-arylpyrroles + 2-(pyrrolidin-1-yl)-, 2-(piperidin-1-yl)-, or 2-morpholinobenzaldehydes. |
Why This Matters
For procurement decisions, researchers requiring efficient [1,5]-hydride shift reactivity must select the pyrrolidine variant; the piperidine or morpholine analogs are not kinetically equivalent hydride donors and may lead to failed or low-yielding reactions under optimized pyrrolidine conditions.
- [1] Concise Access to 1,2-Pyrrole-Annulated Benzazepines through a Brønsted Acid Catalyzed Redox-Neutral Domino Reaction. Eur. J. Org. Chem. 2016, 2016 (3), 565–573. DOI: 10.1002/ejoc.201501006. View Source
